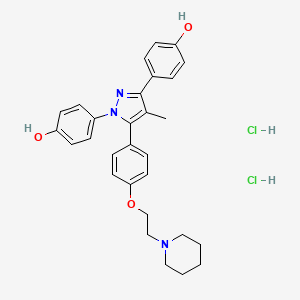

AdipoRon-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AdipoRon-Hydrochlorid ist ein selektiver, oral aktiver, synthetischer niedermolekularer Agonist des Adiponectin-Rezeptors 1 und des Adiponectin-Rezeptors 2. Es wurde 2013 von japanischen Forschern durch das Screening einer Verbindungsbibliothek entdeckt. This compound hat in Tiermodellen das Potenzial gezeigt, Insulinresistenz, Dyslipidämie und Glukoseintoleranz zu verbessern, was es zu einem vielversprechenden Kandidaten für die Behandlung von Stoffwechselstörungen wie Typ-II-Diabetes und Fettleibigkeit macht .

Wissenschaftliche Forschungsanwendungen

AdipoRon hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the activation of adiponectin receptors and their downstream signaling pathways.

Biology: AdipoRon is used to investigate the role of adiponectin receptors in various biological processes, including metabolism, inflammation, and cell signaling.

Medicine: The compound has shown potential in the treatment of metabolic disorders such as type II diabetes, obesity, and cardiovascular diseases. .

Wirkmechanismus

Target of Action

AdipoRon hydrochloride is a selective, orally active, synthetic small-molecule agonist of the adiponectin receptors . It primarily targets adiponectin receptor 1 (AdipoR1) and adiponectin receptor 2 (AdipoR2) . These receptors play a crucial role in mediating the beneficial effects of adiponectin, an adipokine secreted by adipocytes, which exerts anti-inflammatory, antifibrotic, and antioxidant effects .

Mode of Action

AdipoRon hydrochloride interacts with its targets, AdipoR1 and AdipoR2, to activate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling . This interaction results in the amelioration of insulin resistance, dyslipidemia, and glucose intolerance .

Biochemical Pathways

The activation of AdipoR1 and AdipoR2 by AdipoRon hydrochloride leads to the phosphorylation of AMPK and the increase of PPAR-α expression . This, in turn, activates the PPAR gamma coactivator 1 alpha (PGC-1α) , increases the phosphorylation of acyl CoA oxidase , and upregulates the uncoupling proteins involved in energy consumption . Moreover, AdipoRon potently stimulates ceramidase activity associated with its two receptors and enhances ceramide catabolism and the formation of its anti-apoptotic metabolite, sphingosine 1 phosphate (S1P), independently of AMPK .

Result of Action

AdipoRon hydrochloride’s action results in the amelioration of insulin resistance, dyslipidemia, and glucose intolerance . It has been found to extend the lifespans of db/db mice fed a high-fat diet, as well as improve exercise endurance . Furthermore, it has been shown to have a renoprotective role against lipotoxicity and oxidative stress by enhancing the AMPK/PPARα pathway and ceramidase activity through AdipoRs .

Action Environment

The action of AdipoRon hydrochloride can be influenced by various environmental factors. For instance, in the context of obesity-related disorders such as type 2 diabetes, the compound’s action may be particularly beneficial due to its ability to ameliorate insulin resistance and dyslipidemia . .

Biochemische Analyse

Biochemical Properties

AdipoRon hydrochloride plays a crucial role in biochemical reactions by binding to adiponectin receptors AdipoR1 and AdipoR2 with dissociation constants (Kd) of 1.8 μM and 3.1 μM, respectively . This binding activates AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways . These interactions ameliorate insulin resistance, dyslipidemia, and glucose intolerance in animal models . Additionally, AdipoRon hydrochloride has been shown to extend the lifespan of mice on a high-fat diet and improve exercise endurance .

Cellular Effects

AdipoRon hydrochloride exerts various effects on different cell types and cellular processes. It influences cell function by activating AMPK and PPARα signaling pathways, which play critical roles in regulating cellular metabolism . This compound has been observed to improve cardiac functional recovery after reperfusion and inhibit post-myocardial infarction apoptosis . Furthermore, AdipoRon hydrochloride induces vasodilation and vasorelaxation without significantly decreasing intracellular calcium levels in vascular smooth muscle cells .

Molecular Mechanism

The molecular mechanism of AdipoRon hydrochloride involves its binding to adiponectin receptors AdipoR1 and AdipoR2, leading to the activation of AMPK and PPARα signaling pathways . This activation results in the phosphorylation of downstream targets, which enhances glucose uptake, fatty acid oxidation, and mitochondrial biogenesis . Additionally, AdipoRon hydrochloride modulates gene expression by influencing transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AdipoRon hydrochloride have been observed to change over time. The compound exhibits stability and maintains its activity in vitro and in vivo studies . Long-term effects include sustained improvement in insulin sensitivity, reduction in lipid accumulation, and enhanced mitochondrial function

Dosage Effects in Animal Models

The effects of AdipoRon hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively alleviates insulin resistance and improves glucose tolerance . Higher doses may lead to adverse effects such as hepatotoxicity and alterations in liver architecture . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

AdipoRon hydrochloride is involved in several metabolic pathways, primarily through the activation of AMPK and PPARα signaling . These pathways regulate glucose and lipid metabolism, enhancing fatty acid oxidation and reducing lipid accumulation . The compound also influences metabolic flux and metabolite levels, contributing to improved metabolic homeostasis .

Transport and Distribution

Within cells and tissues, AdipoRon hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target tissues, where it exerts its therapeutic effects . The compound’s distribution and accumulation patterns are crucial for understanding its pharmacokinetics and optimizing its clinical applications.

Subcellular Localization

AdipoRon hydrochloride exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets.

Vorbereitungsmethoden

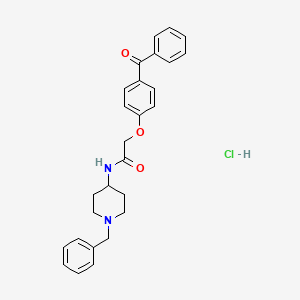

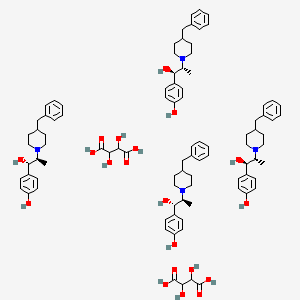

AdipoRon-Hydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kupplung bestimmter organischer Verbindungen beinhalten. Der Syntheseweg umfasst typischerweise die Reaktion von 4-Benzoylphenol mit 1-Benzylpiperidin-4-ylamin, um die Zwischenverbindung zu bilden, die dann weiter mit Essigsäureanhydrid umgesetzt wird, um AdipoRon zu erhalten. Die Reaktionsbedingungen umfassen die Verwendung geeigneter Lösungsmittel, Katalysatoren und Temperatursteuerung, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: AdipoRon kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: AdipoRon kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden. Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Aktivierung von Adiponectin-Rezeptoren und deren nachgeschaltete Signalwege zu untersuchen.

Biologie: AdipoRon wird verwendet, um die Rolle von Adiponectin-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen, darunter Stoffwechsel, Entzündung und Zellsignalisierung.

Medizin: Die Verbindung hat sich bei der Behandlung von Stoffwechselstörungen wie Typ-II-Diabetes, Fettleibigkeit und Herz-Kreislauf-Erkrankungen als vielversprechend erwiesen. .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an den Adiponectin-Rezeptor 1 und den Adiponectin-Rezeptor 2. Diese Bindung aktiviert die Adenosinmonophosphat-aktivierte Proteinkinase (AMPK) und den Peroxisomenproliferator-aktivierten Rezeptor alpha (PPARα)-Signalweg. Die Aktivierung dieser Signalwege führt zu einer verbesserten Insulinsensitivität, einer reduzierten Entzündung und einer verstärkten Fettsäureoxidation. Zusätzlich wurde gezeigt, dass AdipoRon die Ceramidase-Aktivität stimuliert, was den Ceramid-Katabolismus und die Bildung des antiapoptotischen Metaboliten Sphingosin-1-Phosphat verstärkt .

Analyse Chemischer Reaktionen

AdipoRon hydrochloride undergoes various chemical reactions, including:

Oxidation: AdipoRon can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: AdipoRon can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Vergleich Mit ähnlichen Verbindungen

AdipoRon-Hydrochlorid ist einzigartig in seiner Fähigkeit, sowohl den Adiponectin-Rezeptor 1 als auch den Adiponectin-Rezeptor 2 selektiv zu aktivieren. Zu ähnlichen Verbindungen gehören andere Adiponectin-Rezeptor-Agonisten, die auf ihre potenziellen therapeutischen Wirkungen untersucht wurden. Einige dieser Verbindungen umfassen:

Verbindung X-12: Ein neu synthetisiertes Analog von AdipoRon, das in Tiermodellen das Potenzial gezeigt hat, AMPK zu aktivieren und die Glukosetoleranz zu verbessern.

Andere Adiponectin-Rezeptor-Agonisten: Es wurden verschiedene andere Verbindungen identifiziert und auf ihre Fähigkeit untersucht, Adiponectin-Rezeptoren zu aktivieren und ähnliche metabolische Wirkungen auszuüben.

This compound zeichnet sich durch seine orale Bioverfügbarkeit und seine Fähigkeit aus, mehrere Signalwege zu aktivieren, was es zu einem vielversprechenden Kandidaten für die Behandlung von Stoffwechselstörungen macht.

Eigenschaften

IUPAC Name |

2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3.ClH/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22;/h1-14,24H,15-20H2,(H,28,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVJQEGKRLDTHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)

![4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide](/img/structure/B560240.png)

![dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate](/img/structure/B560249.png)